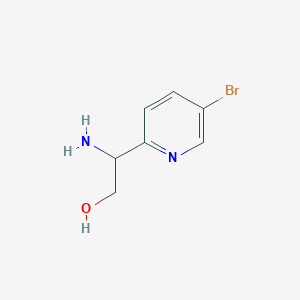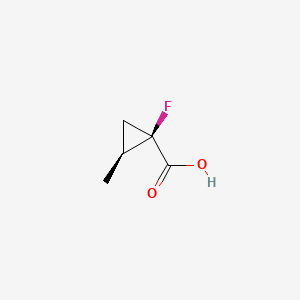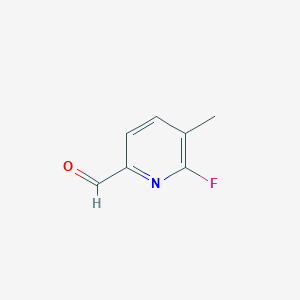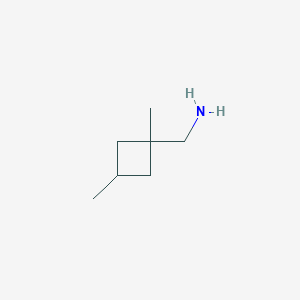
(1,3-Dimethylcyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethylcyclobutyl)methanamine is an organic compound with the molecular formula C7H15N It is a derivative of cyclobutane, where two methyl groups are attached to the 1 and 3 positions of the cyclobutane ring, and a methanamine group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclobutyl)methanamine typically involves the cyclization of suitable precursors followed by the introduction of the methanamine group. One common method involves the reaction of 1,3-dimethylcyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as the purification of intermediates, control of reaction temperature and pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethylcyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated amines.
Scientific Research Applications
(1,3-Dimethylcyclobutyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,3-Dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanamine: A similar compound with a cyclobutane ring and a methanamine group, but without the methyl substitutions.
(1,2-Dimethylcyclobutyl)methanamine: A compound with methyl groups at the 1 and 2 positions of the cyclobutane ring.
(1,3-Dimethylcyclopentyl)methanamine: A compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
(1,3-Dimethylcyclobutyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group also provides versatility in its applications across different fields of research.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(1,3-dimethylcyclobutyl)methanamine |
InChI |
InChI=1S/C7H15N/c1-6-3-7(2,4-6)5-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
RFDRMEPBOMJDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


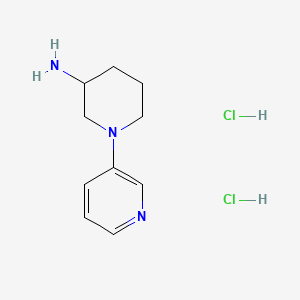
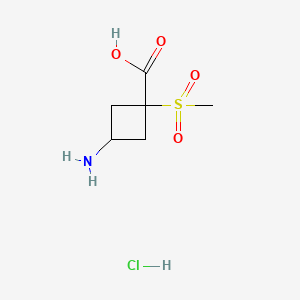
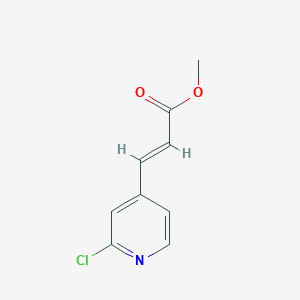
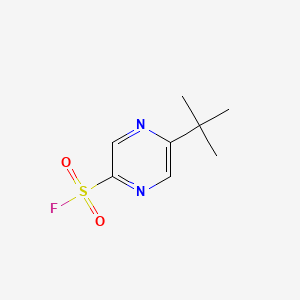
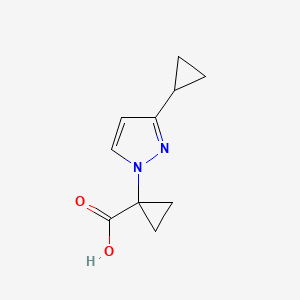
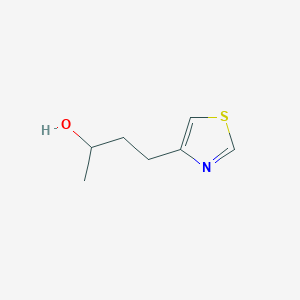
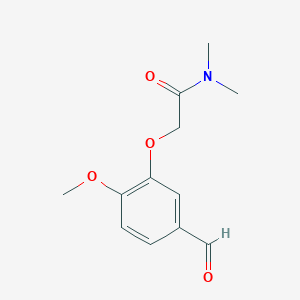
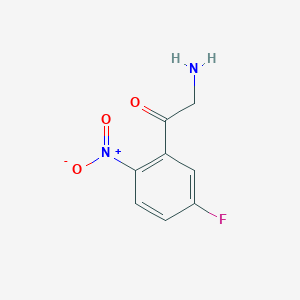
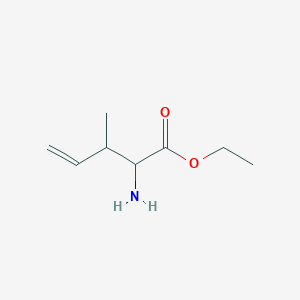
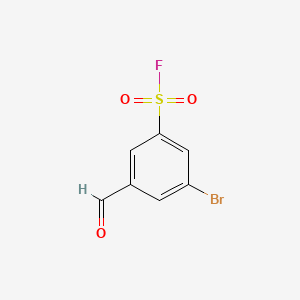
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
